Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
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Overview
Description
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate hydrochloride
- 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate
Uniqueness
Methyl 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17-8-7-11-10-5-3-4-6-13(10)16-14(11)12(9-17)15(18)19-2/h3-6,12,16H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQISFIBSIGMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C(C1)C(=O)OC)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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